7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
- The compound’s systematic name provides information about its substituents and functional groups. Let’s break it down:
7,8-dimethyl-4-oxo: Indicates two methyl groups at positions 7 and 8 on the chromene ring, and a ketone (oxo) group.
N-(5-propyl-1,3,4-thiadiazol-2-yl): The amide nitrogen (N) is linked to a 1,3,4-thiadiazole ring, which in turn has a propyl group attached.
4H-chromene-2-carboxamide: The chromene ring system contains an amide group at position 2.
- This compound may have interesting biological properties due to its unique structure.
7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: is a complex organic compound with a fused chromene ring system. Its chemical structure consists of a chromene core, a thiadiazole ring, and an amide functional group.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, one approach could involve the condensation of appropriate precursors (such as a chromene derivative and a 1,3,4-thiadiazole) followed by amide formation.
Reaction Conditions: These would depend on the chosen synthetic pathway and reagents.
Industrial Production: Unfortunately, industrial-scale production methods are not well-established for this compound.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction and conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in drug delivery systems.
Industry: Assessing its applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is scarce. Further research is needed to understand how it exerts its effects.
- Potential molecular targets and pathways could be explored through in vitro and in vivo studies.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of chromene, thiadiazole, and amide functionalities makes our compound distinct.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-4-5-14-19-20-17(24-14)18-16(22)13-8-12(21)11-7-6-9(2)10(3)15(11)23-13/h6-8H,4-5H2,1-3H3,(H,18,20,22) |
InChI Key |
AVHBMHOWEPILLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Origin of Product |
United States |
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